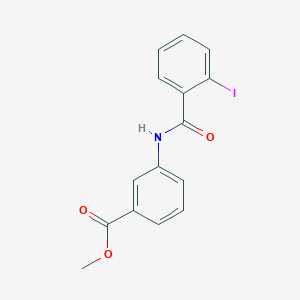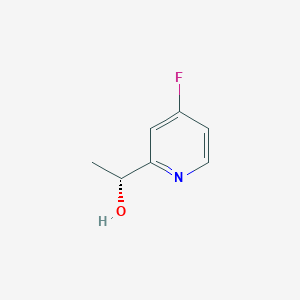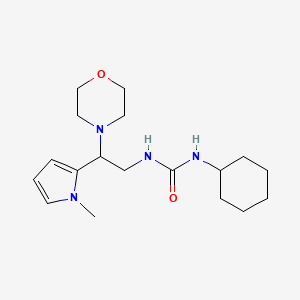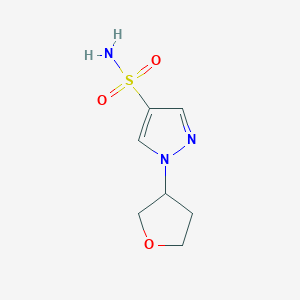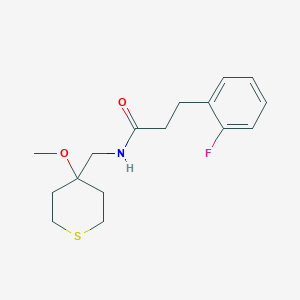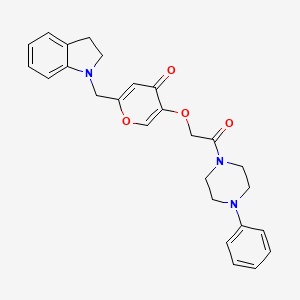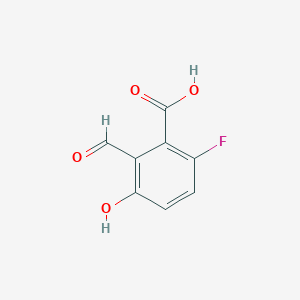
1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole” is a complex organic molecule. It contains a benziodoxole ring which is a cyclic compound consisting of an iodine atom bonded to a benzene ring and an oxygen atom . It also has a phenoxy group and a tetrafluoroethyl group attached to it. The presence of these functional groups could influence the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benziodoxole ring, the introduction of the dimethyl groups, and the attachment of the phenoxy and tetrafluoroethyl groups . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benziodoxole ring, being aromatic, would contribute to the compound’s stability. The phenoxy and tetrafluoroethyl groups could influence the compound’s polarity and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The benziodoxole ring might undergo electrophilic aromatic substitution reactions, while the phenoxy and tetrafluoroethyl groups could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benziodoxole ring could contribute to its stability and rigidity, while the phenoxy and tetrafluoroethyl groups could affect its solubility, polarity, and reactivity .Scientific Research Applications
Organosulfonyloxy Derivatives Preparation and Reactions
Research by Zhdankin et al. (1996) demonstrated the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one, including compounds similar to 1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole. These derivatives can be prepared in high yield and react with alkynyltrimethylsilanes to afford various products, indicating their potential utility in organic synthesis and materials science (Zhdankin et al., 1996).
Photocured Samples and Yellowness Investigation
Yang et al. (2015) investigated the reasons behind the yellowness of samples cured by a photoinitiating system involving benzophenone and 1,3-benzodioxole, closely related to our compound of interest. This study could inform the use of similar compounds in photocuring applications, particularly in addressing challenges related to the aesthetic outcomes of cured materials (Yang et al., 2015).
Hypervalent Iodine Reagents for Perfluoroalkylation
Matoušek et al. (2016) explored new hypervalent iodine reagents based on 1,3-dihydro-3,3-dimethyl-1,2-benziodoxole scaffolds for synthetic applications, including functionalized tetrafluoroethyl groups. These reagents show potential for chemical biology applications, such as fast, irreversible, and selective thiol bioconjugation (Matoušek et al., 2016).
Trifluoromethylation of Phenol Derivatives
Egami et al. (2015) demonstrated the trifluoromethylation of phenol derivatives using a copper/Togni reagent, showcasing a potential application in synthesizing compounds with modified phenol moieties for enhanced biological activity or material properties (Egami et al., 2015).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific biological targets to exert its effects . If it’s intended to be a material for a specific application, its mechanism of action would relate to its physical and chemical properties.
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety . If it’s intended to be a material for a specific application, research could focus on enhancing its properties and performance.
properties
IUPAC Name |
3,3-dimethyl-1-(1,1,2,2-tetrafluoro-2-phenoxyethyl)-1λ3,2-benziodoxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4IO2/c1-15(2)13-10-6-7-11-14(13)22(24-15)16(18,19)17(20,21)23-12-8-4-3-5-9-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGMQPOEQQCXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=CC=C3)(F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

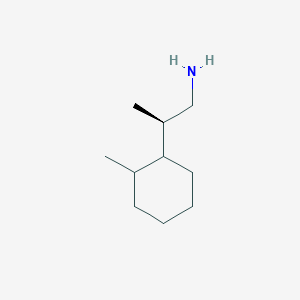

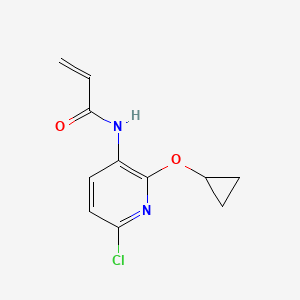
![Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2896215.png)

